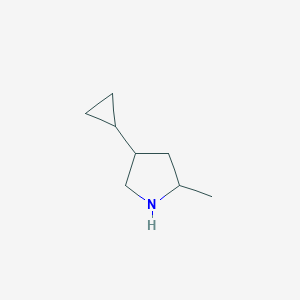

4-Cyclopropyl-2-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6-4-8(5-9-6)7-2-3-7/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFENVUACYXUJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl 2 Methylpyrrolidine

Retrosynthetic Analysis for Pyrrolidine (B122466) Ring Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For the 4-cyclopropyl-2-methylpyrrolidine skeleton, several key disconnections can be envisioned.

A primary disconnection strategy involves breaking the C-N and a C-C bond of the pyrrolidine ring, often leading back to linear precursors. One common approach is the [3+2] dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. researchgate.netacs.org This method is highly convergent and allows for the direct formation of the five-membered ring with potential for stereocontrol. acs.org

Another retrosynthetic approach involves the intramolecular cyclization of a linear amine bearing a leaving group at the appropriate position. For instance, a δ-amino halide or tosylate can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. This strategy is straightforward but may require the synthesis of a specifically functionalized linear precursor.

Ring-closing metathesis (RCM) of a diallylamine (B93489) derivative offers another powerful route. This method is known for its functional group tolerance and has been successfully applied to the synthesis of various nitrogen heterocycles.

Finally, a ring contraction strategy from a more readily available larger ring system, such as a pyridine, presents a novel approach to the pyrrolidine core. nih.gov This method involves a skeletal rearrangement and can provide access to unique substitution patterns.

Strategies for the Introduction of the Cyclopropyl (B3062369) Group at the C-4 Position

The incorporation of a cyclopropyl group at the C-4 position of the pyrrolidine ring can be achieved through several distinct strategies, either by starting with a cyclopropyl-containing building block or by forming the cyclopropane (B1198618) ring during the synthesis.

One of the most common methods for introducing a cyclopropyl group is the Simmons-Smith cyclopropanation . nih.gov This reaction involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene precursor into a cyclopropane. nih.gov For the synthesis of this compound, a precursor containing a double bond at the C-4 position of a pyrroline (B1223166) or a linear precursor would be required.

Another approach involves the use of diazo compounds in the presence of a metal catalyst, such as rhodium or copper, to effect cyclopropanation of an alkene. researchgate.net This method offers a high degree of control over the stereochemistry of the resulting cyclopropane.

Alternatively, intramolecular cyclization of a γ,δ-unsaturated halide or tosylate can be used to construct the cyclopropane ring. This approach, however, is less common for the synthesis of 4-substituted pyrrolidines.

A more convergent strategy involves starting with a commercially available or readily synthesized cyclopropyl-containing building block. For example, a Michael addition of a nucleophile to a cyclopropyl-substituted α,β-unsaturated carbonyl compound can be a key step in constructing the pyrrolidine precursor. acs.org

Methods for Stereoselective Incorporation of the Methyl Group at C-2

The stereoselective introduction of the methyl group at the C-2 position is crucial for obtaining a specific stereoisomer of this compound. Several methods have been developed to achieve this with high levels of stereocontrol.

One common approach is the use of chiral auxiliaries . A chiral auxiliary can be attached to the nitrogen atom of the pyrrolidine precursor, directing the alkylation of the C-2 position from a specific face of the molecule. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Asymmetric hydrogenation of a 2-methylenepyrrolidine precursor using a chiral catalyst is another powerful method. nih.gov Catalysts based on rhodium, ruthenium, or iridium complexed with chiral ligands have proven effective in achieving high enantioselectivity. nih.gov

Furthermore, the reduction of a 2-acylpyrrolidine precursor using a chiral reducing agent can also afford the 2-methylpyrrolidine (B1204830) with good stereoselectivity.

For syntheses starting from chiral precursors, such as (S)- or (R)-prolinol, the stereochemistry at C-2 is already established. google.commdpi.com Subsequent transformations can then be carried out to introduce the cyclopropyl group at the C-4 position while retaining the stereointegrity of the C-2 center.

Enantioselective Synthesis Approaches to Specific Stereoisomers

The synthesis of specific stereoisomers of this compound requires careful planning and the use of enantioselective methods. The combination of strategies for introducing the cyclopropyl and methyl groups in a stereocontrolled manner is key.

One powerful approach is the asymmetric [3+2] cycloaddition of an azomethine ylide with a cyclopropyl-containing dipolarophile. The use of a chiral catalyst, often a metal complex with a chiral ligand, can induce high levels of diastereo- and enantioselectivity in a single step. researchgate.net

Another effective strategy involves the diastereoselective alkylation of a chiral pyrrolidine precursor. For instance, a chiral enamine derived from a pyrrolidone can be alkylated with a methyl halide, followed by reduction and introduction of the cyclopropyl group.

The use of biocatalysis , particularly with transaminases, has emerged as a valuable tool for the asymmetric synthesis of chiral amines. acs.org A transaminase could potentially be used to asymmetrically aminate a ketone precursor, setting the stereochemistry at the C-2 position, followed by cyclization and introduction of the cyclopropyl group. acs.org

A summary of potential enantioselective approaches is presented in the table below:

| Approach | Key Transformation | Stereocontrol Element |

| Asymmetric [3+2] Cycloaddition | Azomethine ylide cycloaddition | Chiral metal catalyst |

| Diastereoselective Alkylation | Enolate/enamine alkylation | Chiral auxiliary |

| Asymmetric Hydrogenation | Reduction of a C=C bond | Chiral metal catalyst |

| Biocatalysis | Reductive amination | Transaminase enzyme |

| Chiral Pool Synthesis | Derivatization of a chiral starting material | (S)- or (R)-prolinol |

Development of Novel Cascade Reactions for Pyrrolidine Formation

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. rsc.org Several novel cascade reactions have been developed for the formation of the pyrrolidine ring.

One such example is the aza-Heck cyclization/C-H functionalization cascade . researchgate.net This palladium-catalyzed process can lead to the formation of complex pyrrolidine structures from simple starting materials.

Another innovative approach is the photoinduced chloroamination cyclization cascade . nih.gov This reaction utilizes N-chlorosuccinimide to initiate a radical cyclization of an N-(allenyl)sulfonylamide, leading to the formation of a 2-(1-chlorovinyl)pyrrolidine, which can be further functionalized. nih.gov

The Smiles-Truce cascade offers a metal-free method for the synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters. acs.org This one-pot process involves a nucleophilic ring-opening of the cyclopropane, an aryl transfer, and subsequent lactam formation. acs.org

Comparative Analysis of Synthetic Pathway Efficiencies and Atom Economy

The following table provides a qualitative comparison of the different synthetic strategies discussed:

| Synthetic Strategy | Overall Yield | Step Economy | Atom Economy |

| [3+2] Dipolar Cycloaddition | Moderate to High | Good | Excellent |

| Intramolecular Cyclization | Variable | Moderate | Good |

| Ring-Closing Metathesis | Good to High | Good | Moderate |

| Cascade Reactions | Moderate to High | Excellent | Excellent |

| Chiral Pool Synthesis | Variable | Moderate | Moderate |

[3+2] Dipolar cycloadditions and cascade reactions generally exhibit the highest atom economy as they form multiple bonds in a single step with minimal generation of byproducts. acs.orgresearchgate.net Intramolecular cyclizations and chiral pool syntheses can be less atom-economical due to the need for protecting groups and activating groups that are not incorporated into the final product. Ring-closing metathesis, while powerful, often generates a stoichiometric amount of a small molecule byproduct (e.g., ethylene).

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired stereochemistry, the availability of starting materials, and the scalability of the process.

Stereochemical Investigations and Conformational Analysis

Elucidation of Chiral Centers and Their Contributions to Isomerism

The molecular structure of 4-Cyclopropyl-2-methylpyrrolidine inherently possesses two stereogenic centers, or chiral centers, at the C2 and C4 positions of the pyrrolidine (B122466) ring. The carbon atom at position 2 is bonded to a hydrogen atom, a methyl group, the nitrogen atom of the ring, and the C3 carbon of the ring, constituting four different substituents. Similarly, the carbon atom at position 4 is attached to a hydrogen atom, a cyclopropyl (B3062369) group, the C3 carbon, and the C5 carbon of the ring, again satisfying the requirement for chirality.

The presence of these two chiral centers gives rise to the possibility of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative orientation of the methyl and cyclopropyl groups defines the diastereomers, which are designated as cis and trans. In the cis isomer, both substituents are on the same face of the pyrrolidine ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers has a non-superimposable mirror image, its enantiomer.

The specific stereoisomers are therefore:

(2R, 4R)-4-Cyclopropyl-2-methylpyrrolidine and its enantiomer (2S, 4S)-4-Cyclopropyl-2-methylpyrrolidine (forming the trans pair).

(2R, 4S)-4-Cyclopropyl-2-methylpyrrolidine and its enantiomer (2S, 4R)-4-Cyclopropyl-2-methylpyrrolidine (forming the cis pair).

Each of these stereoisomers will exhibit identical physical properties to its enantiomer (e.g., boiling point, melting point) but will differ in its interaction with plane-polarized light (optical activity) and other chiral molecules. Diastereomers, on the other hand, have distinct physical and chemical properties.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship | Relative Stereochemistry |

| (2R, 4R) | Enantiomer of (2S, 4S) | trans |

| (2S, 4S) | Enantiomer of (2R, 4R) | trans |

| (2R, 4S) | Enantiomer of (2S, 4R) | cis |

| (2S, 4R) | Enantiomer of (2R, 4S) | cis |

Diastereoselective Control in Synthetic Pathways Leading to this compound

The synthesis of a specific diastereomer of this compound requires careful control over the formation of the two chiral centers. A variety of stereoselective methods for the synthesis of 2,4-disubstituted pyrrolidines have been developed, which could be adapted for this target molecule. These strategies often rely on substrate-controlled or reagent-controlled approaches.

One potential strategy involves the organocatalytic asymmetric Michael addition of aldehydes to nitroolefins. For instance, the reaction of an aldehyde with a nitroalkene bearing an α-substituent can generate γ-nitro carbonyl compounds with high diastereoselectivity and enantioselectivity. Subsequent reduction of the nitro group followed by intramolecular reductive amination can then furnish the desired chiral 2,4-disubstituted pyrrolidine. rsc.org The choice of catalyst and reaction conditions would be crucial in dictating the cis or trans outcome.

Another approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. The stereochemical outcome of this reaction can be controlled by using a chiral auxiliary on the azomethine ylide precursor or by employing a chiral catalyst. For example, the use of N-tert-butanesulfinylazadienes in cycloadditions with azomethine ylides has been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.org

Furthermore, methods starting from chiral precursors, such as pyroglutamic acid, can provide a robust entry to enantiopure 2,5-disubstituted pyrrolidines, and with modifications, could potentially be applied to 2,4-disubstituted analogs. nih.govacs.org The stereochemistry of the final product is often directed by the inherent chirality of the starting material and the stereoelectronics of the cyclization step. For instance, the reduction of enamines derived from pyroglutamic acid can lead to either cis- or trans-2,5-disubstituted pyrrolidines depending on the nature of the nitrogen-protecting group. researchgate.net A similar principle could be explored for controlling the stereochemistry at the C2 and C4 positions.

Determination of Absolute Configuration using Advanced Techniques

Determining the absolute configuration of a specific stereoisomer of this compound is a critical step in its characterization. While comparison of optical rotation with a known standard is a common method, for novel compounds, more definitive techniques are required.

X-ray Crystallography is the gold standard for determining absolute configuration. wikipedia.org This technique requires the formation of a single crystal of the compound, or a derivative, of suitable quality. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. nih.gov For chiral molecules, the use of anomalous dispersion can definitively establish the absolute stereochemistry. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly when using chiral derivatizing agents, can also be employed to determine absolute configuration. The Mosher's acid method, for example, involves the formation of diastereomeric esters or amides with a chiral reagent. The different spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the absolute configuration of the original alcohol or amine. stackexchange.com

Vibrational Circular Dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously assigned. stackexchange.com

Conformational Landscape of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the envelope (or Cs) and the twist (or C2) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

For substituted pyrrolidines like this compound, the substituents will preferentially occupy positions that minimize steric interactions. This generally means adopting a pseudo-equatorial orientation. The presence of two substituents significantly influences the conformational equilibrium. For example, in trans-4-tert-butylprolines, the bulky tert-butyl group strongly favors a pseudo-equatorial position, which in turn dictates the puckering of the ring. nih.gov A similar effect would be expected for the cyclopropyl and methyl groups in this compound.

Pseudorotational Dynamics and Inversion Barriers within the Pyrrolidine Moiety

The various envelope and twist conformations of the pyrrolidine ring are not static but are in a state of rapid interconversion through a process known as pseudorotation . This process involves a continuous, wave-like motion of the ring pucker around the ring without passing through a high-energy planar state. The energy barrier to pseudorotation in the parent pyrrolidine is relatively low, estimated to be around 2-3 kcal/mol. nih.gov

Substituents on the pyrrolidine ring can significantly alter the pseudorotational landscape. They can create preferential, low-energy conformations and increase the energy barriers between different puckered forms. The energy associated with the pseudorotation can be influenced by factors such as pressure, which has been shown to induce pseudorotation in crystalline pyrrolidine. nih.govrsc.org

In this compound, the energy barriers to pseudorotation and nitrogen inversion (the process by which the nitrogen atom and its substituent pass through the plane of the two adjacent carbon atoms) will be influenced by the steric demands of the methyl and cyclopropyl groups. For instance, the interconversion between two conformations where a substituent moves from a pseudo-equatorial to a pseudo-axial position would have a higher energy barrier compared to the unsubstituted ring. Computational studies on related substituted pyrrolidines can provide estimates for these inversion barriers.

Table 2: Estimated Conformational Energy Parameters for Substituted Pyrrolidines

| Parameter | Unsubstituted Pyrrolidine | Substituted Pyrrolidine (General) |

| Pseudorotation Barrier | ~2-3 kcal/mol | Higher, dependent on substituent size and position |

| Preferred Conformation | Rapidly interconverting envelope and twist | Specific envelope or twist conformers are favored |

| Nitrogen Inversion Barrier | ~6-8 kcal/mol | Can be higher or lower depending on electronic and steric effects |

Note: The values for substituted pyrrolidines are generalized and would need to be specifically calculated for this compound.

Influence of the Cyclopropyl Substituent on Molecular Conformation

The cyclopropyl group at the C4 position has a profound influence on the conformation of the pyrrolidine ring. The cyclopropyl group itself is rigid, and its electronic properties, which resemble those of a double bond, can lead to specific interactions. wikipedia.org The bonding orbitals of the cyclopropane (B1198618) ring can interact with adjacent orbitals, a phenomenon known as hyperconjugation. wikipedia.org

The steric bulk of the cyclopropyl group will play a major role in determining the preferred puckering of the pyrrolidine ring. To minimize steric strain, the cyclopropyl group will strongly favor a pseudo-equatorial orientation. This preference can lock the pyrrolidine ring into a specific envelope or twist conformation. For example, if the cyclopropyl group is in a pseudo-equatorial position at C4, this will favor a C3-endo/C2-exo twist or a C3-endo envelope conformation to accommodate the substituent.

Advanced Spectroscopic and Structural Characterization Techniques

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-cyclopropyl-2-methylpyrrolidine. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the cyclopropyl (B3062369) ring are expected to appear in the highly shielded upfield region, typically between 0 and 1 ppm, which is a characteristic feature of cyclopropyl groups. researchgate.net The methyl group attached to the C2 position of the pyrrolidine (B122466) ring would likely present as a doublet, with a chemical shift in the range of 1.1 to 1.4 ppm. The protons on the pyrrolidine ring would exhibit more complex splitting patterns and chemical shifts, generally appearing between 2.0 and 4.0 ppm. The proton at the C2 position, being adjacent to the nitrogen atom and a methyl group, would have a distinct chemical shift, as would the proton at the C4 position, which is bonded to the cyclopropyl substituent.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the cyclopropyl ring are expected at high field, typically between 5 and 20 ppm. researchgate.net The methyl carbon would likely resonate in the range of 15 to 25 ppm. The carbons of the pyrrolidine ring would appear at lower field, with the C2 and C5 carbons (adjacent to the nitrogen) being the most deshielded. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Cyclopropyl Protons | 0.0 - 1.0 | 5 - 20 |

| C2-Methyl Protons | 1.1 - 1.4 | 15 - 25 |

| Pyrrolidine Ring Protons | 2.0 - 4.0 | 45 - 65 |

| C2-H | Multiplet | - |

| C4-H | Multiplet | - |

Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.

Comprehensive Mass Spectrometric Investigations for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₁₅N.

Under electron ionization (EI), the molecule would ionize to form a molecular ion (M⁺˙), and the subsequent fragmentation would provide clues about its structure. The fragmentation of cyclic amines is often complex. acs.org A common fragmentation pathway for pyrrolidines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the loss of an alkyl radical. miamioh.edu In the case of this compound, the loss of the methyl group from the C2 position or the cyclopropyl group from the C4 position would be expected. The fragmentation of the cyclopropane (B1198618) ring itself can also occur, leading to the loss of ethene (C₂H₄). aip.org

Table 2: Potential Fragmentation Pathways and Expected m/z Values for this compound in EI-MS

| Process | Lost Fragment | Expected m/z of Fragment Ion |

| Molecular Ion | - | 125 |

| α-cleavage | •CH₃ | 110 |

| α-cleavage | •C₃H₅ | 84 |

| Ring Fragmentation | C₂H₄ | 97 |

Note: The relative intensities of these fragments would depend on their stability.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties. For this compound, the key vibrational modes would be associated with the N-H bond, C-H bonds, and the pyrrolidine ring.

In the IR spectrum, a characteristic absorption band for the N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹. dtic.mil The C-H stretching vibrations of the methyl, methylene, and methine groups would appear in the 2850-3000 cm⁻¹ region. researchgate.net The C-H bonds of the cyclopropyl ring may show a characteristic absorption at slightly higher wavenumbers, around 3050-3100 cm⁻¹. The bending vibrations of the CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ region. researchgate.net The pyrrolidine ring itself has characteristic deformation modes at lower frequencies. nih.gov

Raman spectroscopy would provide complementary information. The C-H stretching vibrations are also active in the Raman spectrum. The symmetric "breathing" vibration of the cyclopropyl ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group/Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Moderate |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Stretch (Cyclopropyl) | 3050 - 3100 | Strong |

| CH₂/CH₃ Bend | 1350 - 1470 | Moderate |

| Cyclopropyl Ring Breathing | Weak | Strong |

Note: The exact frequencies can be influenced by the molecular environment and conformational effects.

X-ray Crystallographic Analysis of Crystalline Forms and Derived Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyrrolidine ring and the spatial relationship between the methyl and cyclopropyl substituents.

For this compound, which is a chiral molecule, X-ray crystallography of a single enantiomer or a crystalline derivative would allow for the determination of its absolute configuration. The analysis of crystalline forms of related substituted pyrrolidines has been reported, demonstrating the utility of this technique in establishing unambiguous stereochemistry. nih.govnih.gov The puckering of the five-membered pyrrolidine ring, which can adopt either an envelope or a twisted conformation, would be clearly elucidated. nih.gov The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding involving the N-H group, would also be revealed. mdpi.com

Electron Diffraction Studies for Gas-Phase Structure and Dynamics

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the intermolecular interactions present in the solid state. wikipedia.org This method provides information on bond lengths, bond angles, and conformational equilibria.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Cyclopropyl-2-methylpyrrolidine, DFT calculations would be employed to determine its most stable three-dimensional shape (geometric structure). This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Furthermore, DFT provides insights into the electronic properties of the molecule. Key parameters that would be calculated include:

Molecular Orbital Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for predicting the molecule's chemical reactivity and stability.

Electron Density Distribution: This shows how electrons are distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the electron density surface, which is invaluable for understanding sites susceptible to electrophilic or nucleophilic attack.

These calculations are foundational for understanding the molecule's physical and chemical behavior.

Ab Initio Molecular Orbital Calculations for Energetics and Reactivity Predictions

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods are often more computationally intensive but can provide highly accurate results.

For this compound, ab initio calculations would be used to:

Calculate Absolute Energies: Determine the total electronic energy of the molecule with high precision.

Predict Reaction Energetics: By calculating the energies of reactants, products, and transition states, one can predict the enthalpy (ΔH) and Gibbs free energy (ΔG) of potential reactions involving the compound, thus determining their thermodynamic feasibility.

Assess Reactivity: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the energies of frontier molecular orbitals, offering a quantitative measure of the molecule's reactivity.

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying all intermediates and, crucially, the transition states that connect them.

A theoretical study on this compound would involve:

Mapping Potential Energy Surfaces (PES): The PES is a mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. Reaction pathways are traced as low-energy routes on this surface.

Locating Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. Computational software is used to locate these unstable structures. The energy of the TS determines the activation energy of the reaction, which is a key factor in reaction kinetics. For example, studies on related cyclopropane-containing molecules have computationally located transition states for ring-opening reactions. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to confirm that it connects the intended reactants and products.

Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. Unlike the static picture provided by geometry optimization, MD provides a dynamic view of molecular behavior.

For this compound, MD simulations would be used to:

Explore Conformational Space: The pyrrolidine (B122466) ring is not planar and can exist in various puckered conformations (envelope and twist forms). The cyclopropyl (B3062369) and methyl substituents further increase the complexity. MD simulations can sample these different conformations to identify the most populated and energetically favorable ones.

Study Interconversion Pathways: The simulation can reveal the pathways and energy barriers for conversion between different conformers, providing insight into the molecule's flexibility.

Simulate Solvent Effects: By including solvent molecules (like water) in the simulation, MD can provide a realistic picture of how the solvent influences the structure and dynamics of this compound.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which is a vital tool for structure elucidation and for validating experimental results.

If applied to this compound, theoretical calculations could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These theoretical values can then be compared to experimental spectra to confirm peak assignments and determine the relative stereochemistry of the molecule. DFT methods are well-established for predicting NMR chemical shifts with high accuracy. mdpi.com

Vibrational Spectra (Infrared and Raman): Calculations can predict the frequencies and intensities of vibrational modes. This information helps in assigning peaks in experimental IR and Raman spectra to specific molecular motions, such as C-H stretches or ring deformations.

Electronic Spectra (UV-Vis): The energies and intensities of electronic transitions can be calculated to predict the molecule's absorption spectrum.

Computational Analysis of Stereoelectronic Effects and Stereochemical Control

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional geometry. They are crucial for determining reactivity and stereochemical outcomes in reactions.

A computational analysis of this compound would investigate:

Hyperconjugation: Interactions between the filled orbitals of the cyclopropyl C-C bonds and adjacent empty (antibonding) orbitals. These interactions can influence bond lengths, stability, and reactivity.

Anomeric Effects: Potential interactions involving the lone pair of the nitrogen atom and antibonding orbitals of adjacent C-C or C-H bonds, which could influence the preferred conformation of the pyrrolidine ring.

Stereochemical Control: In reactions involving the synthesis or modification of this compound, computational modeling could be used to predict which stereoisomer is more likely to form. By calculating the energies of transition states leading to different stereoisomeric products, chemists can understand and predict the stereochemical outcome of a reaction.

Chemical Transformations and Reactivity Profile

Functionalization Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a key site for functionalization due to its basic and nucleophilic character. As a secondary amine, it readily participates in a variety of reactions to form N-substituted derivatives. These transformations are fundamental for modifying the compound's properties and for building more complex molecular structures.

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-amides.

N-Sulfonylation: Reaction with sulfonyl chlorides produces N-sulfonamides.

Reductive Amination: The nitrogen can be involved in reactions with ketones or aldehydes under reductive conditions to form more complex tertiary amines.

N-Oxidation: The nitrogen can be oxidized using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to form the corresponding N-oxide.

These reactions allow for the attachment of various functional groups, which can alter the molecule's steric and electronic properties or introduce new reactive handles for subsequent transformations.

| Reaction Type | Reagent Class | Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-4-cyclopropyl-2-methylpyrrolidine |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl-4-cyclopropyl-2-methylpyrrolidine |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-4-cyclopropyl-2-methylpyrrolidine |

| N-Oxidation | Oxidizing Agent (e.g., KMnO₄) | 4-Cyclopropyl-2-methylpyrrolidine N-oxide |

Ring-Opening Reactions and Other Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group at the C4 position imparts significant ring strain into the molecule, making it susceptible to ring-opening reactions under specific conditions. This reactivity is a hallmark of cyclopropylmethyl systems, which can undergo cleavage to relieve this strain.

The most common transformation is a radical-mediated ring-opening. Homolytic cleavage of a C-C bond in the cyclopropane (B1198618) ring, particularly when a radical is generated on an adjacent carbon (a cyclopropylcarbinyl radical), leads to the formation of a more stable, rearranged homoallylic (but-3-enyl) radical. psu.edu This process is highly exothermic and rapid. psu.edu The high reactivity of alkylidenecyclopropanes, which share structural similarities, in ring-opening reactions further underscores the feasibility of such pathways. nih.gov These reactions are often thermodynamically favorable due to the release of approximately 115 kJ/mol of strain energy. psu.edu

Factors influencing ring-opening include:

Radical Initiators: The presence of radical initiators can trigger the formation of a radical intermediate, which then rearranges.

Transition Metals: Certain transition metal catalysts can promote ring-opening pathways. nih.gov

Acids: Strong Lewis or Brønsted acids can activate the cyclopropyl ring, leading to cleavage and the formation of cationic intermediates. nih.gov

| Triggering Condition | Intermediate | Product Type |

| Radical Initiators | Cyclopropylcarbinyl Radical | Homoallylic (Butenyl) Radical Species |

| Strong Acids | Cationic Species | Rearranged Carbocationic Products |

| Transition Metals | Organometallic Intermediate | Various Ring-Opened Products |

Stereoselective Functionalization of the Pyrrolidine and Cyclopropyl Centers

The presence of two stereocenters in this compound (at C2 and C4) makes stereoselective functionalization a critical aspect of its chemistry. Reactions can be designed to control the formation of new stereocenters relative to the existing ones.

On the Pyrrolidine Ring: Stereoselective methods, such as the polar radical crossover (PRC) of organoborates, can be employed to functionalize pyrrolidine rings with high diastereoselectivity (dr > 20:1). nih.gov The existing substituents on the ring direct the approach of incoming reagents, leading to the preferential formation of one diastereomer. nih.gov

On the Cyclopropyl Ring: The cyclopropane ring can also be functionalized stereoselectively. For example, bromine/magnesium exchange reactions on substituted cyclopropanes can generate configurationally stable organomagnesium reagents that react with electrophiles with high retention of configuration. nih.gov This allows for the controlled introduction of substituents onto the cyclopropyl moiety.

The inherent chirality of the starting material can serve as a powerful tool to guide the stereochemical outcome of subsequent transformations on both the heterocyclic ring and the cyclopropyl group.

Intermolecular Reactions with Electrophiles and Nucleophiles

The reactivity of this compound in intermolecular reactions is dictated by its nucleophilic nitrogen and the unique electronic character of the cyclopropyl group.

Reactions with Electrophiles: The lone pair on the nitrogen atom makes it a potent nucleophile, readily attacking a wide range of electrophiles as described in section 6.1. Additionally, the cyclopropane ring itself can react with strong electrophiles, which can lead to ring-opening or addition reactions.

Reactions with Nucleophiles: In its pristine state, the molecule is not highly susceptible to nucleophilic attack. However, derivatization can introduce electrophilic sites. For instance, acylation of the nitrogen atom makes the adjacent carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The molecule's ability to interact with specific molecular targets, such as enzyme active sites or receptor proteins, is a direct consequence of these intermolecular forces and reactions.

Intramolecular Cyclization and Rearrangement Pathways

Functionalization of the nitrogen atom can install reactive groups that subsequently participate in intramolecular cyclization reactions. These pathways are valuable for constructing bicyclic or more complex polycyclic systems. While specific examples for this compound are not extensively documented, established principles of intramolecular reactions suggest high potential. nih.gov

For example, if the nitrogen is functionalized with an alkyl chain containing a leaving group or a double bond, intramolecular nucleophilic substitution or addition could lead to the formation of a new ring fused to the pyrrolidine core. Such cyclizations are a common strategy in the synthesis of complex alkaloids and pharmaceutical agents. Analogous intramolecular cyclizations are well-known for other heterocyclic systems, such as the formation of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides from acyclic precursors. researchgate.net

Formation of Novel Heterocyclic Systems through Derivatization

The inherent reactivity of both the pyrrolidine and cyclopropyl moieties allows for derivatization pathways that lead to entirely new heterocyclic frameworks.

Potential transformations include:

Ring Expansion: A ring-opening of the cyclopropyl group followed by an intramolecular cyclization involving the pyrrolidine ring or a substituent could lead to larger ring systems.

Fused Heterocycles: As mentioned in section 6.5, intramolecular cyclization of N-functionalized derivatives can generate bicyclic systems where a new ring is fused to the pyrrolidine. This is a known strategy, for instance, in the synthesis of derivatives of 1,5-benzodiazepine. researchgate.net

Spirocyclic Systems: Thermally induced reactions of a derivatized pyrrolidine with a dienophile could potentially lead to the formation of spirocyclic compounds, where two rings share a single atom. nih.gov

Through a sequence of reactions such as functionalization, ring-opening, and cyclization, this compound serves as a versatile scaffold for the synthesis of diverse and novel heterocyclic structures.

Role As a Chemical Building Block and Molecular Scaffold

Utility in the Construction of Complex Organic Molecules

4-Cyclopropyl-2-methylpyrrolidine serves as a valuable starting material for the synthesis of more intricate molecular structures. Its inherent features are exploited by chemists to build complexity and introduce desirable properties into target molecules. The pyrrolidine (B122466) nitrogen atom provides a nucleophilic handle for a variety of chemical transformations, including alkylation, acylation, and arylation, allowing for the straightforward attachment of diverse functional groups.

A notable application of a similar fused cyclopropyl-pyrrolidine motif is in the study of myeloid/lymphoid or mixed-lineage leukemia (MLL). Research has shown that modifying a piperidyl motif to a fused cyclopropyl-pyrrolidine structure can significantly impact gene expression in acute myeloid leukemia (AML) cells, demonstrating the potent influence of this scaffold in complex biological systems. The synthesis of such complex molecules often relies on key reactions like cyclization of suitable precursors or reductive amination of cyclopropyl (B3062369) ketones to form the core pyrrolidine ring.

The cyclopropyl group itself is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties. chemenu.com Its incorporation into larger molecules, facilitated by using building blocks like this compound, can lead to compounds with improved pharmacokinetic profiles. researchgate.net

Design Principles for Novel Heterocyclic Scaffolds based on the this compound Core

The design of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry, aimed at creating new chemical entities with unique biological activities. The this compound core offers several advantages for scaffold design.

Key Design Principles:

Conformational Restriction: The rigid cyclopropyl group "locks" the pyrrolidine ring into specific conformations. This pre-organization can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Vectorial Exit Points: The pyrrolidine nitrogen and the potential for further substitution on the ring provide multiple vectors for chemical elaboration. This allows chemists to systematically explore the chemical space around the core scaffold to optimize interactions with a target protein.

Introduction of Chirality: The stereocenter at the 2-position is a critical design element. Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Using an enantiomerically pure form of this compound ensures the synthesis of a single, well-defined stereoisomer.

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and aqueous solubility. In drug design, it is often used to fine-tune these characteristics to achieve a desirable absorption, distribution, metabolism, and excretion (ADME) profile. chemenu.com

These principles guide the rational design of new molecules where the this compound unit serves as the central framework, ensuring that subsequent modifications are built upon a structurally well-defined and functionally relevant core.

Incorporation into Diverse Chemical Libraries for Structure-Activity Relationship Studies

Chemical libraries are collections of diverse compounds used in high-throughput screening to identify new lead compounds in drug discovery. The inclusion of building blocks like this compound is crucial for generating libraries with high degrees of structural and three-dimensional diversity.

The process of using such a compound in a library for Structure-Activity Relationship (SAR) studies typically involves several steps. Initially, a "hit" compound might be identified from a high-throughput screen. nih.gov If this hit contains a pyrrolidine or cyclopropyl motif, a library of analogues is synthesized around that core. By systematically modifying the scaffold, for instance, by attaching various substituents to the pyrrolidine nitrogen of this compound, chemists can probe the SAR. nih.gov This involves synthesizing a matrix of related compounds and testing their biological activity.

The data from these studies help to build a model of how the chemical structure relates to its biological function, guiding the design of more potent and selective compounds. nih.govresearchgate.net For example, a library of derivatives could be created where the core is this compound, and a variety of aryl groups are attached to the nitrogen. Testing this library would reveal which substitutions are most favorable for activity, providing critical information for the next round of drug design.

Precursor in the Development of Analogues with Specific Molecular Recognition Properties

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The unique three-dimensional shape and electronic properties of this compound make it an excellent precursor for creating analogues designed for specific molecular recognition tasks.

Its structural features make it a prime candidate for binding studies with biological macromolecules like proteins and nucleic acids. As mentioned, research into MLLT1/3 YEATS domain inhibitors has utilized a fused cyclopropyl-pyrrolidine moiety to modulate gene expression, a clear example of targeted molecular recognition. By using this compound as a starting point, chemists can synthesize a series of analogues to probe the binding pocket of a target enzyme or receptor. The systematic modification of the precursor allows for the optimization of interactions, leading to analogues with high affinity and specificity.

For instance, resveratrol (B1683913) analogues have been developed as selective cyclooxygenase-2 (COX-2) inhibitors by systematically modifying the core structure to improve binding selectivity. nih.gov A similar approach using the this compound scaffold would involve creating derivatives and evaluating their ability to selectively bind to a desired biological target.

Applications in Catalyst or Ligand Design

The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a chemical reaction. Chiral pyrrolidine derivatives are among the most successful and widely used organocatalysts and ligands in transition metal catalysis. mdpi.com

The this compound scaffold possesses the necessary features for development into a highly effective chiral ligand or organocatalyst:

Chiral Backbone: The inherent chirality at the 2-position can induce asymmetry in chemical transformations. mdpi.com

Lewis Basic Nitrogen: The pyrrolidine nitrogen can act as a Lewis base to activate substrates or as a coordination site for a metal center.

Conformational Rigidity: The cyclopropyl group imparts rigidity, which is often beneficial for achieving high levels of stereocontrol in a catalytic cycle.

For example, bifunctional 4-pyrrolidinopyridines have been designed as powerful Lewis base catalysts for asymmetric cycloadditions, where a chiral pyrrolidine ring is key to the catalyst's effectiveness and stereoselectivity. bohrium.com The structural elements of this compound make it a promising candidate for similar applications. By modifying the nitrogen atom with other functional groups, it could be elaborated into a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction, leading to high efficiency and enantioselectivity.

Future Research Directions and Perspectives

Exploration of More Sustainable and Green Chemistry Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for producing pyrrolidine (B122466) derivatives. nih.govtandfonline.com Future research will likely prioritize the adoption of green chemistry principles in the synthesis of 4-cyclopropyl-2-methylpyrrolidine. This includes the use of ultrasound-promoted one-pot multicomponent reactions, which have shown promise in the synthesis of substituted 3-pyrrolin-2-ones using green additives like citric acid in environmentally friendly solvents. rsc.org Such methods offer advantages like clean reaction profiles, easy work-up procedures, excellent yields, and shorter reaction times. rsc.org

Furthermore, the development of electroreductive cyclization in flow microreactors presents a facile, green, and efficient route to pyrrolidine and piperidine (B6355638) derivatives from readily available compounds in a single step, eliminating the need for expensive or toxic reagents. nih.gov Microwave-assisted organic synthesis (MAOS) is another area that has already demonstrated its potential to increase synthetic efficiency for pyrrolidines and aligns with the goals of green chemistry. nih.gov The exploration of these and other green methodologies will be crucial in developing more sustainable pathways to this compound.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The integration of automation and flow chemistry is set to revolutionize the synthesis of complex molecules like this compound. researchgate.netthieme-connect.de Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. researchgate.netacs.org For instance, continuous flow systems can operate at elevated pressures, allowing for the heating of reaction mixtures above their atmospheric boiling points, which can significantly accelerate slow reactions. thieme-connect.de

Automated flow chemistry platforms enable rapid and data-rich optimization of reaction conditions. researchgate.net These systems can be designed to be reconfigurable and compact, allowing for the synthesis, purification, and formulation of pharmaceutical products in an integrated and automated fashion. researchgate.net The application of flow chemistry has already been demonstrated in the synthesis of various heterocyclic compounds, including pyrrolidines, through processes like dipolar cycloaddition reactions. researchgate.net Future work will likely focus on developing fully automated, multi-step flow syntheses for this compound and its analogues, leading to more efficient and cost-effective production. acs.org

Development of Novel Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for process understanding, optimization, and control. acs.orgspectroscopyonline.com The development of novel spectroscopic probes is a key area of future research for the synthesis of this compound. Techniques like in-situ Raman and infrared (IR) spectroscopy are powerful tools for real-time analysis, providing insights into reaction kinetics and the formation of transient intermediates. spectroscopyonline.comendress.com

For cyclopropanation reactions, real-time NMR spectroscopy has proven to be a rapid and effective monitoring tool. acs.orgcam.ac.uk The use of benchtop NMR, which can be integrated into flow reactors, allows for continuous monitoring and provides detailed structural information. acs.orgresearchgate.net Furthermore, advancements in fiber-optic probes for near-infrared (NIR) and mid-infrared (MIR) spectroscopy enable remote and in-line monitoring of reactions in harsh processing environments. academie-sciences.frresearchgate.net Future research will likely focus on developing more robust and sensitive spectroscopic probes specifically tailored for monitoring the synthesis of this compound, potentially leading to higher yields and purity. These probes could work by detecting changes in the π-conjugated systems of reactants and products. nih.gov

Enhanced Predictive Modeling for Structure-Reactivity Relationships and De Novo Design

Computational tools are becoming increasingly integral to chemical research, enabling the prediction of molecular properties and the design of new molecules with desired functionalities. For this compound, enhanced predictive modeling will play a crucial role in understanding its structure-reactivity relationships and in the de novo design of novel derivatives. researchgate.netchemrxiv.orgchemrxiv.org

Quantitative structure-reactivity relationship (QSRR) models can be developed to predict the reactivity of different substituted pyrrolidines, taking only structural information as input. researchgate.netchemrxiv.orgchemrxiv.org This allows for rapid, real-time predictions that can guide synthesis planning. researchgate.netchemrxiv.orgchemrxiv.org These models can be built using machine learning algorithms trained on experimental or quantum chemical data. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov

Furthermore, de novo design approaches, powered by artificial intelligence and chemical language models, can be used to generate novel molecular structures with specific biological activities or properties. rsc.orgyoutube.com These methods can explore vast chemical spaces to identify promising candidates for drug discovery or materials science applications. youtube.com By applying these computational tools to the this compound scaffold, researchers can accelerate the discovery of new and valuable compounds. nih.govnih.gov

Discovery of Unprecedented Reactivity Patterns for the Cyclopropyl-Pyrrolidine Motif

The unique structural and electronic properties of the cyclopropyl (B3062369) group fused to a pyrrolidine ring offer opportunities for discovering novel and unprecedented reactivity patterns. The cyclopropane (B1198618) ring, a so-called "donor-acceptor" cyclopropane, is susceptible to ring-opening reactions, which can be harnessed for the synthesis of more complex molecular architectures. nih.govrsc.org

Research in this area will likely focus on exploring new catalytic systems to control the regioselectivity and stereoselectivity of these ring-opening reactions. For example, dynamic kinetic asymmetric [3+2] annulation reactions of aminocyclopropanes have been shown to produce enantio-enriched cyclopentyl- and tetrahydrofurylamines. researchgate.netnih.gov Investigating the reactivity of the this compound motif with a wider range of reaction partners and under various conditions could lead to the discovery of new cycloaddition, annulation, and rearrangement reactions. nih.govepfl.ch Such discoveries would not only expand the synthetic utility of this scaffold but also provide access to novel chemical space for drug discovery and other applications. mdpi.com The formation of a cyclopropane ring is a key reaction in organic synthesis. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Cyclopropyl-2-methylpyrrolidine, and how are reaction conditions optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclopropanation of pyrrolidine precursors. For example, cyclopropyl groups can be introduced using transition metal-catalyzed cross-coupling reactions or [2+1] cycloaddition strategies. Optimization involves varying catalysts (e.g., palladium or copper), solvents (e.g., dichloromethane or THF), and reaction temperatures. Post-synthesis purification often employs column chromatography or recrystallization, with yields monitored via HPLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring and methyl substitution. Key features include:

- ¹H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while methyl groups resonate as singlets (δ 1.2–1.5 ppm).

- IR Spectroscopy : Stretching vibrations for C-N (≈1,200 cm⁻¹) and cyclopropane C-H (≈3,000 cm⁻¹) are diagnostic.

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for C₈H₁₅N: 126.1283) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage should be in airtight containers under inert gas (N₂/Ar) at ≤4°C. Waste disposal must follow institutional guidelines for amine-containing compounds, with neutralization prior to incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer : Conflicting NMR or X-ray data may arise from dynamic ring puckering or enantiomeric impurities. Strategies include:

- X-ray Crystallography : Definitive confirmation of absolute configuration.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and polar mobile phases (e.g., hexane/isopropanol).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .

Q. What experimental design considerations are critical for studying the biological activity of this compound in receptor-binding assays?

- Methodological Answer :

- Receptor Selection : Prioritize targets with known pyrrolidine interactions (e.g., GPCRs, ion channels).

- Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) with Scatchard analysis for affinity (Kᵢ) determination.

- Control Experiments : Include structurally similar analogs (e.g., 2-methylpyrrolidine) to isolate cyclopropane effects. Dose-response curves should span 10⁻¹²–10⁻³ M to capture full efficacy .

Q. How can researchers address discrepancies in toxicity profiles reported for this compound across studies?

- Methodological Answer : Inconsistent toxicity data may stem from impurities or assay variability. Mitigation steps:

- Purity Verification : Use LC-MS to confirm ≥95% purity.

- Standardized Assays : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacokinetic studies?

- Methodological Answer :

- pH Optimization : Maintain solutions at pH 5–6 to minimize amine protonation and hydrolysis.

- Co-Solvents : Use 10–20% PEG-400 or cyclodextrins to enhance solubility and reduce degradation.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis over 14 days .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting computational vs. experimental data on the conformational flexibility of this compound?

- Methodological Answer : Discrepancies often arise from force field limitations in simulations. Solutions include:

- Enhanced Sampling Methods : Use metadynamics or replica-exchange MD to explore ring-puckering energetics.

- Experimental Validation : Compare with variable-temperature NMR to detect conformational exchange (e.g., EXSY experiments) .

Q. What statistical approaches are recommended for correlating structural modifications of this compound with bioactivity data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.